

FiVe1 Cross-Reactivity Profile: A Comparative Guide

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Compound of Interest

Compound Name: *FiVe1*

Cat. No.: *B1672736*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of **FiVe1**, a small molecule inhibitor of the type III intermediate filament protein vimentin. Due to the limited availability of direct quantitative binding data for **FiVe1** with a broad panel of proteins, this guide focuses on summarizing the existing selectivity data and identifying potential areas of cross-reactivity based on protein homology.

Executive Summary

FiVe1 is a small molecule identified through a high-throughput screen that selectively inhibits the growth of mesenchymal cancer cells.^[1] Its primary mechanism of action is the direct binding to vimentin, leading to the disruption of the vimentin cytoskeleton and ultimately inducing mitotic catastrophe in cancer cells.^{[1][2]} While comprehensive cross-reactivity data remains limited in publicly available literature, initial screenings have provided some insights into its selectivity.

Quantitative Data on FiVe1 Activity

The primary quantitative data available for **FiVe1** relates to its on-target activity against vimentin-expressing cancer cell lines. Direct binding affinity values (e.g., K_d) for **FiVe1** and vimentin have not been reported in the reviewed literature. The following table summarizes the reported IC₅₀ values for **FiVe1**'s effect on cell viability.

Cell Line	Description	IC50 (μM)	Reference
HT-1080	Human Fibrosarcoma (Vimentin-expressing)	1.6	[2]
FOXC2-HMLER	Mesenchymally transformed breast cancer	0.234	[3]
SW684	Human Fibrosarcoma	~0.44-1.31	[1]
RD	Human Rhabdomyosarcoma	~0.44-1.31	[1]
GCT	Giant-cell tumor of bone	~0.44-1.31	[1]
SW872	Human Liposarcoma	~0.44-1.31	[1]
SW982	Human Synovial Sarcoma	~0.44-1.31	[1]

Cross-Reactivity and Selectivity Profile

Kinase Panel Screening

FiVe1 was profiled against a panel of approximately 100 kinases and was found to not inhibit their activity at concentrations up to 10 μM.[\[2\]](#) This suggests a degree of selectivity for its intended target, vimentin, over a broad range of kinases. The specific list of kinases included in this panel is not detailed in the available literature.

Potential Cross-Reactivity with Intermediate Filament Proteins

Vimentin belongs to the type III family of intermediate filament proteins. Proteins within the same family share sequence and structural homology, making them potential candidates for cross-reactivity with a small molecule binder. The primary type III intermediate filament proteins include:

- Vimentin (VIM)

- Desmin (DES)
- Glial Fibrillary Acidic Protein (GFAP)
- Peripherin (PRPH)

Currently, there is no publicly available experimental data assessing the binding or inhibitory activity of **FiVe1** against desmin, GFAP, or peripherin. Researchers investigating the effects of **FiVe1** in cell types expressing these proteins should consider the potential for off-target effects.

Experimental Protocols

Detailed experimental protocols for the specific binding assays used in the initial characterization of **FiVe1** are not extensively described in the literature. However, the following are general methodologies for key experiments relevant to assessing small molecule-protein interactions and cross-reactivity.

Cellular Viability Assay (Example: MTT or CellTiter-Glo®)

- Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
- Methodology:
 - Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
 - Treat the cells with a serial dilution of the test compound (e.g., **FiVe1**) for a specified period (e.g., 72 hours).
 - Add a viability reagent (e.g., MTT or CellTiter-Glo® reagent) to each well.
 - Incubate according to the manufacturer's instructions.
 - Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.
 - Normalize the data to untreated controls and plot the results to determine the IC₅₀ value.

Kinase Activity Assay (Example: Kinase-Glo® Platform)

- Objective: To assess the inhibitory effect of a compound on the activity of a specific kinase.
- Methodology:
 - In a multi-well plate, combine the kinase, its specific substrate, and ATP.
 - Add the test compound at various concentrations.
 - Incubate the reaction to allow for ATP consumption by the kinase.
 - Add a detection reagent (e.g., Kinase-Glo® reagent) that measures the amount of remaining ATP through a luciferase-based reaction.
 - Measure the luminescent signal, which is inversely proportional to kinase activity.
 - Calculate the percent inhibition relative to a vehicle control.

Competitive Binding Assay (Example: Surface Plasmon Resonance - SPR)

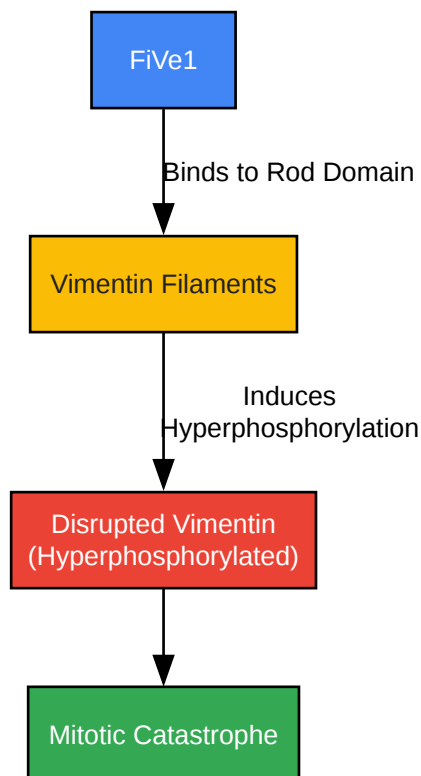
- Objective: To determine the binding affinity (K_d) of a small molecule to a target protein.
- Methodology:
 - Immobilize the purified target protein (e.g., vimentin) onto a sensor chip.
 - Flow a solution containing the small molecule (analyte) at various concentrations over the sensor surface.
 - Measure the change in the refractive index at the surface as the analyte binds to the immobilized protein.
 - Generate sensorgrams that show the association and dissociation phases of the interaction.

- Fit the data to a binding model to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Visualizations

FiVe1 Mechanism of Action

FiVe1 Mechanism of Action

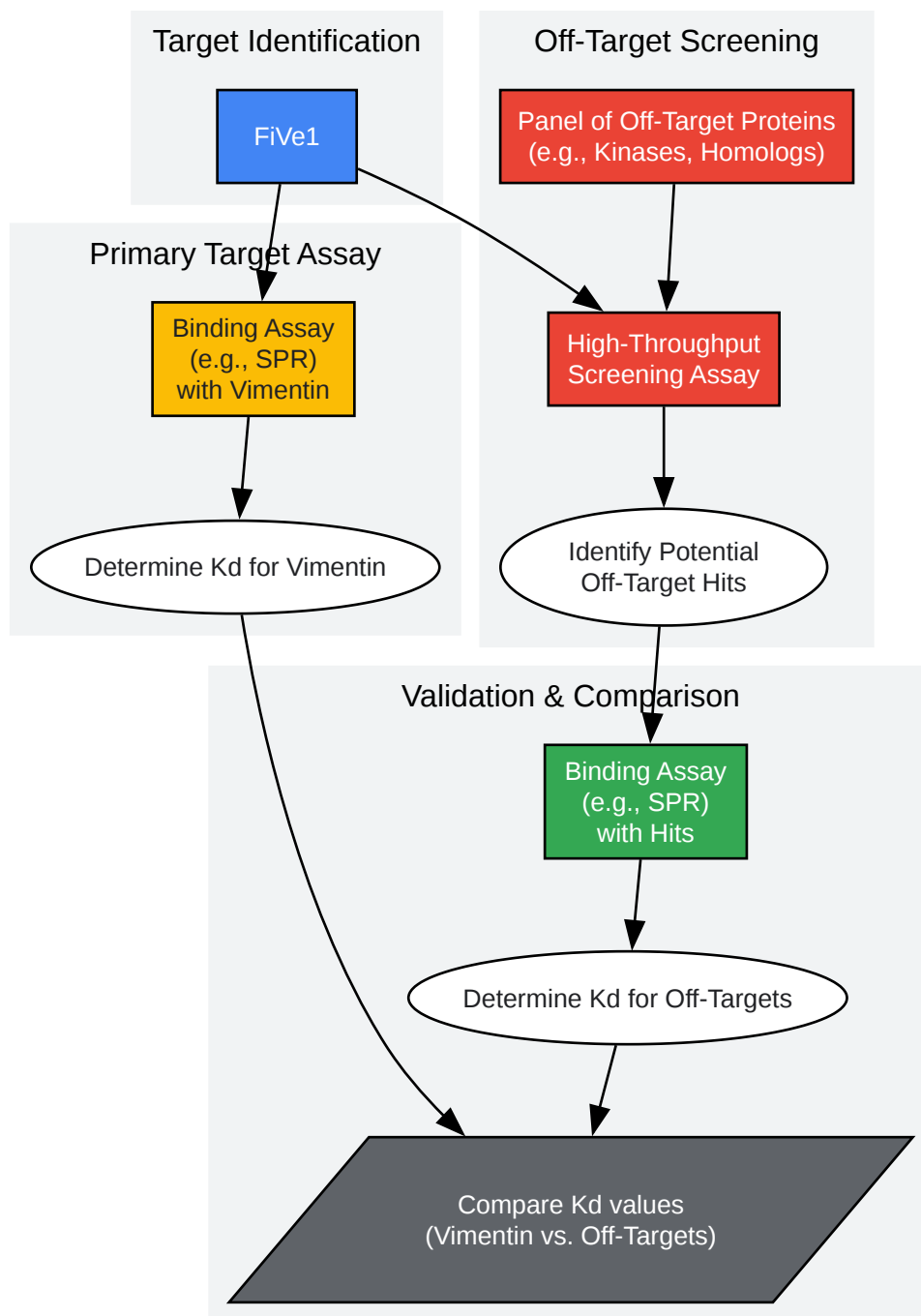


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Caption: **FiVe1** binds to vimentin, leading to its disruption and mitotic catastrophe.

Experimental Workflow for Cross-Reactivity Assessment

Cross-Reactivity Assessment Workflow

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Caption: A general workflow for assessing the cross-reactivity of a small molecule.

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References

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